molecular formula C13H11N3O B2797195 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-95-2

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2797195
CAS No.: 320419-95-2
M. Wt: 225.251
InChI Key: RVMYCAZASWLQEQ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a 4-methylphenyl group at the 1-position of the pyrazole ring adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with a β-ketonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents and reaction conditions is also optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one stands out due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

1-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 320419-95-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 225.25 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a methylphenyl substituent, which is crucial for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Microtubule Polymerization : Similar to other compounds in its class, it binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against various pathogens .

Anticancer Activity

Numerous studies have focused on the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values range from 0.75 to 4.15 μM for various derivatives tested against breast cancer cell lines MCF-7 and MDA-MB-231 .
Cell Line IC50 (µM) Mechanism of Action
MCF-70.75Microtubule inhibition
MDA-MB-2314.15Induction of apoptosis

Synergistic Effects

Research has shown that combining this compound with established chemotherapeutics like doxorubicin can enhance anticancer efficacy through synergistic effects. This combination therapy has been reported to improve cytotoxicity compared to single-agent treatments .

Case Studies

  • Breast Cancer Treatment : A study investigated the effects of this compound in combination with doxorubicin on breast cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls .
  • Antifungal Activity : In another study focusing on pyrazole derivatives, some compounds showed notable antifungal activity against various pathogenic fungi, indicating a broader therapeutic potential beyond oncology .

Properties

IUPAC Name

1-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)16-12-11(13(17)15-16)3-2-8-14-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYCAZASWLQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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